Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate
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Overview
Description
Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate typically involves the protection of hydroxyl groups followed by phosphorylation. The process begins with the protection of the hydroxyl groups using benzyl or silyl protecting groups. The protected intermediate is then subjected to phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid derivatives under controlled conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is involved in various biochemical pathways and is used in studies related to enzyme mechanisms and metabolic processes.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that drive various biochemical processes. Its phosphate group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S,6R)-2,3,4,5-Tetrahydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-carboxamide: Similar in structure but with a carboxamide group instead of a phosphate group.
Phenyl 6-O-benzyl-1-thio-α-D-mannoside: Contains a phenylthio group and benzyl protecting groups, used as a building block for complex carbohydrates.
Uniqueness
Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate is unique due to its combination of multiple hydroxyl groups and a phosphate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H19N2O9P |
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Molecular Weight |
294.20 g/mol |
IUPAC Name |
diazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2H3N/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5+,6-;;/m1../s1 |
InChI Key |
UHJJCHRDMCAMDM-ATVZWOOISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[NH4+].[NH4+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
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